molecular formula C9H7FN2 B3027855 5-Fluoroquinolin-4-amine CAS No. 1416440-08-8

5-Fluoroquinolin-4-amine

Cat. No.: B3027855
CAS No.: 1416440-08-8
M. Wt: 162.16
InChI Key: KFAQHDGTMCMGGE-UHFFFAOYSA-N
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Description

5-Fluoroquinolin-4-amine is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific and industrial applications.

Mechanism of Action

Target of Action

The primary targets of 5-Fluoroquinolin-4-amine, a member of the fluoroquinolones family, are bacterial DNA-gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination . By targeting these enzymes, fluoroquinolones can inhibit bacterial growth and proliferation .

Mode of Action

This compound interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This binding forms a ternary complex of drug, enzyme, and DNA that blocks the progress of the replication fork . The cytotoxicity of fluoroquinolones is likely a two-step process involving the conversion of the topoisomerase-quinolone-DNA complex to an irreversible form and the generation of a double-strand break by denaturation of the topoisomerase .

Biochemical Pathways

The biochemical pathways affected by this compound involve a series of successive phosphorylation reactions leading to the formation of active forms of the drug . These active forms include 5-fluorodeoxyuridylate (5-FdUMP), 5-fluorodeoxyuridine triphosphate (5-FdUTP), or fluorouridine triphosphate (5-FUTP) . These compounds inhibit DNA synthesis and induce programmed cell death .

Pharmacokinetics

The pharmacokinetics of this compound, like other fluoroquinolones, is characterized by its ability to achieve high concentrations in cells . The fluoroquinolones are known for their favorable pharmacokinetic profiles, resulting in higher serum concentrations and lower minimum inhibitory concentrations .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and proliferation . By inhibiting bacterial DNA-gyrase and topoisomerase IV, the drug prevents bacterial DNA replication, leading to cell death . This makes fluoroquinolones effective against a wide spectrum of bacteria, surpassing many antibiotics .

Action Environment

The action of this compound, like other fluoroquinolones, is influenced by environmental factors. The broad application of fluoroquinolones arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Biochemical Analysis

Biochemical Properties

5-Fluoroquinolin-4-amine, like other fluoroquinolines, exhibits remarkable biological activity. Incorporation of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds

Molecular Mechanism

They inhibit bacterial DNA-gyrase, affecting bacteria reproduction . Whether this compound shares this mechanism is yet to be confirmed.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Skraup cyclization, where aniline derivatives react with acrolein or crotonic aldehyde under acidic conditions to form the quinoline ring . The fluorination can be achieved through nucleophilic substitution reactions, where a fluorine atom is introduced into the quinoline ring using reagents such as potassium fluoride or cesium fluoride .

Industrial Production Methods

Industrial production of 5-Fluoroquinolin-4-amine often involves large-scale synthesis using similar methods as described above. The process may include additional purification steps to ensure the compound’s purity and quality for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Fluoroquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoroquinolin-4-amine
  • 7-Fluoroquinolin-4-amine
  • 8-Fluoroquinolin-4-amine

Uniqueness

5-Fluoroquinolin-4-amine is unique due to its specific fluorine substitution at the 5-position of the quinoline ring. This specific substitution pattern can result in different biological activities and chemical properties compared to other fluorinated quinoline derivatives .

Properties

IUPAC Name

5-fluoroquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-5H,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAQHDGTMCMGGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C(=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901312758
Record name 5-Fluoro-4-quinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901312758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416440-08-8
Record name 5-Fluoro-4-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416440-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-4-quinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901312758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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